molecular formula C13H9ClINO B5185914 N-(3-chlorophenyl)-4-iodobenzamide

N-(3-chlorophenyl)-4-iodobenzamide

Cat. No.: B5185914
M. Wt: 357.57 g/mol
InChI Key: QAJKRRLUQXYBQB-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-4-iodobenzamide is a halogenated benzamide derivative characterized by a benzamide backbone substituted with iodine at the para position and a 3-chlorophenyl group attached via an amide linkage. The iodine atom enhances molecular weight and may influence radiopharmaceutical applications, as seen in related iodobenzamide compounds (e.g., BZA derivatives) . The 3-chlorophenyl moiety could modulate electronic and steric interactions, impacting receptor binding or metabolic stability .

Properties

IUPAC Name

N-(3-chlorophenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClINO/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJKRRLUQXYBQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-iodobenzamide typically involves the reaction of 3-chloroaniline with 4-iodobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-4-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(3-chlorophenyl)-4-iodobenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory drugs.

    Material Science: The compound is used in the synthesis of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Research: It serves as a probe in biochemical studies to investigate protein-ligand interactions and enzyme activities.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

a) N-(3-Aminophenyl)-4-Iodobenzamide

  • Structure: Replaces the 3-chlorophenyl group with a 3-aminophenyl group.
  • This compound (CAS 952948-59-3) is used in synthetic chemistry but lacks reported pharmacological data .

b) N-(3-Acetylphenyl)-2-Chloro-5-Iodobenzamide

  • Structure : Features a 3-acetylphenyl group and additional chlorine/iodine substitutions at positions 2 and 5 on the benzamide ring.
  • This compound (CAS 425631-51-2) is marketed as a pharmaceutical intermediate .

c) N-(3-Chlorophenethyl)-4-Nitrobenzamide

  • Structure : Replaces the iodobenzamide with a nitrobenzamide group and extends the 3-chlorophenyl group via an ethanamine linker.
  • Impact : The nitro group enhances electrophilicity, influencing reactivity in synthesis (e.g., Schotten-Baumann reaction) . Its bioactivity remains uncharacterized .

Pharmacologically Active Iodobenzamide Derivatives

a) N-(2-Diethylaminoethyl)-4-Iodobenzamide (BZA)

  • Application: Radiolabeled with iodine-123/125 for melanoma imaging. Demonstrated 81% sensitivity and 100% specificity in clinical trials .
  • Comparison: The diethylaminoethyl side chain enhances tissue penetration and melanin affinity, unlike the 3-chlorophenyl group in the target compound.

b) 4-(N-Benzylpiperidin-4-yl)-4-Iodobenzamide (4-IBP)

  • Structural differences (piperidine ring) confer distinct receptor-binding profiles compared to the simpler aryl-amide structure of N-(3-chlorophenyl)-4-iodobenzamide .

Inactive Structural Analogs in Receptor Studies

a) N-[2-(Piperidinylamino)Ethyl]-4-Iodobenzamide

  • Activity: Inactive as a mouse trace amine-associated receptor 5 (TAAR5) antagonist despite structural similarity to active ligands. The piperidinylaminoethyl side chain may hinder binding compared to the planar 3-chlorophenyl group .

Key Data Table: Comparative Analysis

Compound Name Key Substituents Biological Activity/Application Reference ID
This compound 3-ClPh, 4-I-benzamide Not explicitly reported -
N-(3-Aminophenyl)-4-iodobenzamide 3-NH2Ph, 4-I-benzamide Synthetic intermediate
BZA 4-I-benzamide, diethylaminoethyl Melanoma imaging (81% sensitivity)
4-IBP 4-I-benzamide, benzylpiperidinyl Sigma receptor ligand
N-(3-Chlorophenethyl)-4-nitrobenzamide 3-ClPh-ethyl, 4-NO2-benzamide Synthetic hybrid molecule

Molecular and Functional Insights

  • Electronic Effects : The electron-withdrawing chlorine and iodine substituents may reduce electron density on the benzamide ring, influencing π-π stacking or hydrogen-bonding interactions .
  • Docking Studies : Analogous compounds like N-(3-chlorophenyl)-4-oxo-4H-chromene-3-carboxamide (PDB-ID 6FW0) suggest that chloroaryl groups stabilize binding to enzymes like MAO-B through hydrophobic interactions .

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